molecular formula C18H21NO4 B5824032 N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide

N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide

Cat. No. B5824032
M. Wt: 315.4 g/mol
InChI Key: BBBSQBJGIAXBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide, also known as EPTB, is a chemical compound with potential applications in scientific research. EPTB belongs to the class of benzamides, which are known to have diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. HDACs play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide has been shown to selectively inhibit HDAC6 and HDAC8, which are involved in the regulation of various cellular processes such as cell cycle progression, apoptosis, and autophagy.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide has been reported to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide has also been reported to inhibit the replication of hepatitis B virus and human immunodeficiency virus (HIV) in vitro. In addition, N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a selective inhibitor of HDAC6 and HDAC8, which makes it a useful tool compound for studying the role of these enzymes in various biological processes. N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide has also been reported to have low toxicity and good solubility in organic solvents. However, there are some limitations to using N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide in lab experiments. It is a relatively new compound, and its full range of biological activities is not yet fully understood. In addition, N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide may have off-target effects on other enzymes or proteins, which could complicate its use in some experiments.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide. One potential application is in the development of new anti-cancer drugs. N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising lead compound for the development of new anti-cancer drugs. Another potential application is in the treatment of viral infections such as hepatitis B and HIV. N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide has been shown to inhibit the replication of these viruses in vitro, and further research is needed to determine its potential as an anti-viral drug. Finally, N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide can be used as a tool compound to study the role of HDACs in various biological processes and to develop new HDAC inhibitors with improved selectivity and potency.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide involves the reaction of 4-ethylphenylamine with 2,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide.

Scientific Research Applications

N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide has potential applications in scientific research as a tool compound to investigate the role of benzamides in various biological processes. Benzamides have been reported to have diverse biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide can be used to study the mechanism of action of benzamides and their potential therapeutic applications.

properties

IUPAC Name

N-(4-ethylphenyl)-2,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-5-12-6-8-13(9-7-12)19-18(20)14-10-16(22-3)17(23-4)11-15(14)21-2/h6-11H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBSQBJGIAXBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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